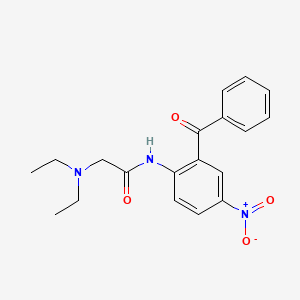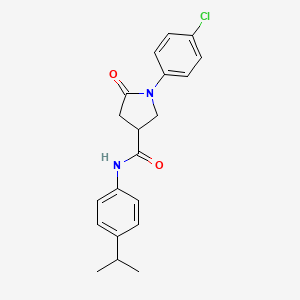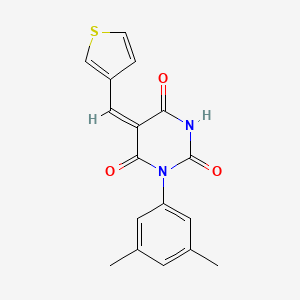
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide, also known as benzoyl nitrophenyl ether (BzNPE), is a chemical compound that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE is a photolabile protecting group that can be used to release bioactive molecules upon exposure to light.
Wirkmechanismus
The mechanism of action of BzNPE involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. The cleavage results in the release of the protected bioactive molecule and the formation of a nitroso compound. The nitroso compound can undergo further reactions, such as reduction or oxidation, depending on the experimental conditions.
Biochemical and Physiological Effects
BzNPE has been shown to have minimal effects on biochemical and physiological processes in vitro and in vivo. However, the cleavage of BzNPE can lead to changes in the activity or function of the released bioactive molecule. For example, the cleavage of BzNPE from a peptide can result in changes in its binding affinity or enzymatic activity.
Vorteile Und Einschränkungen Für Laborexperimente
BzNPE has several advantages for lab experiments, including its photolability, ease of synthesis, and compatibility with a wide range of bioactive molecules. However, BzNPE also has some limitations, such as its susceptibility to photodegradation and the need for specific light sources for cleavage. Additionally, the release of the bioactive molecule from BzNPE can be influenced by experimental conditions, such as pH and temperature.
Zukünftige Richtungen
There are several future directions for the use of BzNPE in scientific research. One potential application is the development of BzNPE-based photoactivatable drugs or therapeutics. BzNPE can also be used to study the dynamics of protein-protein interactions or membrane receptor signaling pathways. Additionally, the synthesis of new BzNPE derivatives with improved photolability or stability could lead to new applications in biochemical and physiological studies.
Conclusion
In conclusion, BzNPE is a photolabile protecting group that has gained attention in scientific research due to its potential applications in biochemical and physiological studies. BzNPE can be synthesized through a multi-step process, and its mechanism of action involves the photochemical cleavage of the N~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide-nitrophenyl ether bond upon exposure to light. BzNPE has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research. Overall, BzNPE is a valuable tool for the study of bioactive molecules and their interactions.
Synthesemethoden
BzNPE can be synthesized through a multi-step process that involves the reaction of 2-nitroN~1~-(2-benzoyl-4-nitrophenyl)-N~2~,N~2~-diethylglycinamide chloride with diethylglycine, followed by the reduction of the nitro group to an amino group, and finally, the reaction of the resulting compound with this compound chloride. The final product, BzNPE, is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
BzNPE has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and ligand-receptor interactions. BzNPE can be attached to a bioactive molecule, such as a peptide or a small molecule, to protect it from degradation or unwanted interactions. Upon exposure to light, BzNPE can be cleaved, releasing the bioactive molecule and allowing it to interact with its target.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-3-21(4-2)13-18(23)20-17-11-10-15(22(25)26)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVIPZWIMYSQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)

![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4900635.png)

![2-[4-(2,6-dimethoxyphenoxy)butoxy]-1,3,4-trimethylbenzene](/img/structure/B4900657.png)

![ethyl 2-methyl-5-oxo-1-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B4900670.png)
![1-[(1-{[6-(isobutylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4900687.png)

![methyl 4-[3-(2,5-difluorobenzoyl)-1-piperidinyl]-4-oxobutanoate](/img/structure/B4900698.png)
![N-[3-(dimethylamino)propyl]-3,4,5-triethoxybenzamide](/img/structure/B4900702.png)